N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide
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Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, commonly known as CMETB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMETB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antipathogenic Activity
Researchers have developed acylthioureas derivatives showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives, including the structure similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enantioselective Synthesis
The compound and its related structures have been involved in the enantioselective synthesis processes, showing its utility in creating chiral centers for pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).
Molecular Interaction and Modification
Structure-Affinity Relationship Study
Modifications of the benzamide PB12, related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, have led to the identification of derivatives with moderate to high affinity for dopamine D(3) receptors, suggesting a pathway for developing high-affinity ligands with potential PET imaging applications (Leopoldo et al., 2002).
Copper-catalyzed Intramolecular O-arylation
This method has been utilized for efficient synthesis of benzoxazole derivatives from N-(2-chlorophenyl)benzamides, demonstrating the compound's role in facilitating novel synthesis routes for heterocyclic compounds with potential biological activities (Wu et al., 2014).
Novel Applications in Drug Development
Neuroleptic Activity of Benzamides
A study synthesized derivatives aiming for potential neuroleptic applications, revealing the importance of structural modifications in enhancing biological activity. Such research underscores the significance of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide and its analogs in developing new therapeutic agents (Iwanami et al., 1981).
β-Amyloid Aggregation Inhibitor
The synthesis of a potent β-amyloid aggregation inhibitor, showing the compound's potential in Alzheimer's disease research and the broader context of addressing neurodegenerative disorders (Choi et al., 2003).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-15(12-7-3-5-9-14(12)18)11-19-17(20)13-8-4-6-10-16(13)22-2/h3-10,15H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURMIASTUYDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1SC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide |
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